molecular formula C15H10Cl2N4O2S B2397286 N-(3,5-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 898650-89-0

N-(3,5-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Cat. No. B2397286
CAS RN: 898650-89-0
M. Wt: 381.23
InChI Key: MISWZDPHWKZVCT-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C15H10Cl2N4O2S and its molecular weight is 381.23. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis of N-substituted derivatives of 1,3,4-oxadiazole and acetamide derivatives has been a significant area of research. These compounds are designed with multifunctional moieties to evaluate their antibacterial and anti-enzymatic potential. Spectral analytical techniques such as IR, EI-MS, 1H NMR, and 13C-NMR are commonly used for the structural elucidation of these molecules (Nafeesa, et al., 2017).

Biological Screening

  • The antibacterial screening against gram-negative and gram-positive bacteria has shown that certain compounds within this class can inhibit bacterial growth effectively. Additionally, enzyme inhibition studies, particularly against lipoxygenase (LOX) enzyme, and hemolytic studies to understand cytotoxic behavior, are integral to assessing the therapeutic potential of these compounds (Nafeesa, et al., 2017).

Pharmacological Evaluation

  • Some studies focus on the pharmacological evaluation of derivatives, including their antibacterial, hemolytic, and thrombolytic activities. The compounds have shown varying degrees of efficacy against selected bacterial strains, with certain derivatives demonstrating low toxicity and good thrombolytic activity relative to standard drugs. This highlights the potential for these compounds to be further explored in the synthesis of new drugs for treating cardiovascular diseases (Aziz-Ur-Rehman, et al., 2020).

Vibrational Spectroscopic Signatures

  • Vibrational spectroscopic signatures via Raman and Fourier transform infrared spectroscopy, coupled with ab initio calculations, have been utilized to characterize the antiviral active molecules within this class. Studies on geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers offer deep insights into the stereo-electronic interactions leading to stability, which is crucial for understanding the pharmacokinetic properties and inhibitory activity against viruses (Jenepha Mary, et al., 2022).

Molecular Docking and Cytotoxicity Studies

  • Molecular docking and cytotoxicity studies form a significant part of the research on these compounds, aiming to understand their binding interactions with biological targets and assess their potential as drug candidates. For instance, some N-substituted derivatives have been identified as potential anti-bacterial agents through in vitro screening and computational docking with proteins, demonstrating the method's effectiveness in revealing active binding sites and correlating with bioactivity data (Siddiqui, et al., 2014).

properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4O2S/c16-10-5-11(17)7-12(6-10)19-13(22)8-24-15-21-20-14(23-15)9-1-3-18-4-2-9/h1-7H,8H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISWZDPHWKZVCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN=C(O2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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